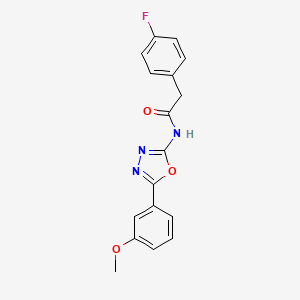
2-(4-fluorophenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds structurally similar to 2-(4-fluorophenyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, possess significant antimicrobial properties. These compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms notably enhances their antimicrobial effectiveness (Parikh & Joshi, 2014).
Chemotherapeutic Potential
Compounds bearing the 1,3,4-oxadiazole moiety have been studied for their potential as chemotherapeutic agents. These derivatives have shown promising in vitro antimicrobial activity against various bacteria and fungi. Additionally, they have been screened for antiproliferative activity against human tumor cell lines, indicating their potential in cancer treatment (Kaya et al., 2017).
Anti-Inflammatory and Analgesic Properties
Some derivatives of 1,3,4-oxadiazole have demonstrated significant anti-inflammatory activity. A study synthesizing specific acetamides related to this chemical class revealed compounds that exhibited considerable anti-inflammatory effects, highlighting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).
Potential in Drug Discovery
The chemical class of 1,3,4-oxadiazole, to which our compound of interest belongs, has been a focus in drug discovery due to its diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and potential antitumor properties, making them valuable candidates for further pharmacological research and development (Gul et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-12(10-14)16-20-21-17(24-16)19-15(22)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZDWEIHCWFJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

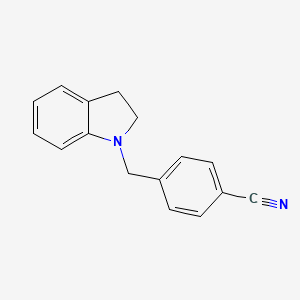
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
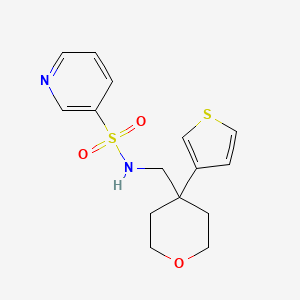
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
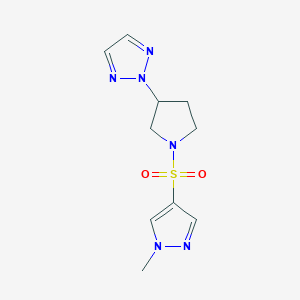

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)

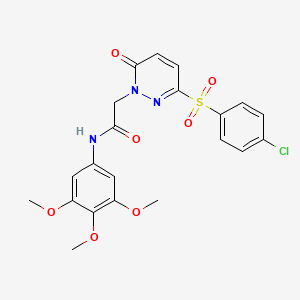
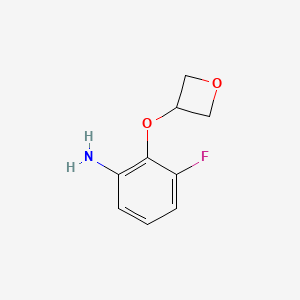
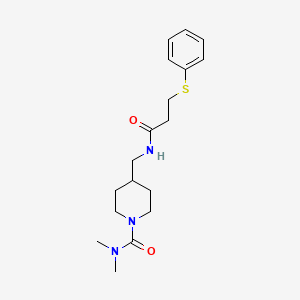
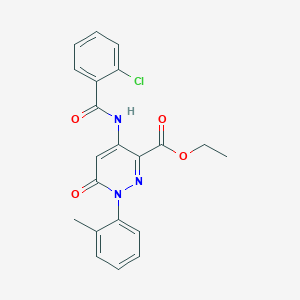
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)